3-(Dimethylamino)phenyl 5-[(cyclopentylamino)sulfonyl]indolinyl ketone
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Overview
Description
The compound “3-(Dimethylamino)phenyl 5-[(cyclopentylamino)sulfonyl]indolinyl ketone” is a complex organic molecule. It contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), two amine groups (NH2), a sulfonyl group (SO2), and a ketone group (C=O). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups and a cyclic structure. The exact structure would depend on the specific locations of these groups on the molecule .
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of its functional groups. For example, the amine groups could participate in reactions like acylation or alkylation, and the aromatic ring could undergo electrophilic aromatic substitution .
Scientific Research Applications
Organic Synthesis and Reaction Mechanisms
Research in organic synthesis often explores the reactivity and transformation of ketones, indoles, and sulfonyl compounds under various conditions. For example, the Fischer indolization reaction has been studied for substituted cyclopentanones, revealing complex reaction pathways and product distributions dependent on substitution patterns, which might be relevant for understanding reactions involving similar ketone structures (Laronze et al., 1991).
Fluorescent Molecular Probes
Compounds with dimethylamino groups and sulfonyl functionalities have been developed as fluorescent solvatochromic dyes. These molecules exhibit strong solvent-dependent fluorescence, useful in creating sensitive fluorescent molecular probes for biological research (Diwu et al., 1997). This suggests that compounds with similar functionalities could be explored for their fluorescent properties.
Metal-Free Organic Transformations
Research into metal-free organic transformations includes the study of C(sp3)-H bond coupling among methyl groups in methyl ketones. This approach facilitates the synthesis of complex molecules under metal-free conditions, indicating the potential for synthesizing novel indolinyl ketone derivatives through similar strategies (Liu et al., 2017).
Photoredox Catalysis
Photoredox catalysis offers a versatile method for functionalizing molecules, including the synthesis of α-trifluoromethylated ketones from aromatic alkenes using dimethyl sulfoxide (DMSO) as an oxidant. This demonstrates the utility of photoredox methods in modifying ketones, potentially applicable to the functionalization of indolinyl ketones (Tomita et al., 2014).
Mechanism of Action
The mechanism of action of this compound would depend on its use. For example, if it’s used as a drug, it might interact with biological molecules in the body to exert its effects. If it’s used in a chemical reaction, its mechanism of action would involve the steps of the reaction it participates in .
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its properties and potential uses. For example, if it has medicinal properties, future research could involve testing its efficacy and safety in clinical trials. If it’s a useful reagent in chemical reactions, future research could involve exploring new reactions it can participate in .
Properties
IUPAC Name |
N-cyclopentyl-1-[3-(dimethylamino)benzoyl]-2,3-dihydroindole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S/c1-24(2)19-9-5-6-17(14-19)22(26)25-13-12-16-15-20(10-11-21(16)25)29(27,28)23-18-7-3-4-8-18/h5-6,9-11,14-15,18,23H,3-4,7-8,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTDSDXRIAYPQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCC3=C2C=CC(=C3)S(=O)(=O)NC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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